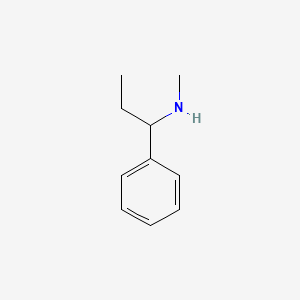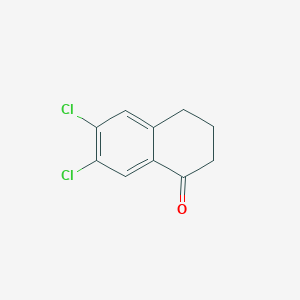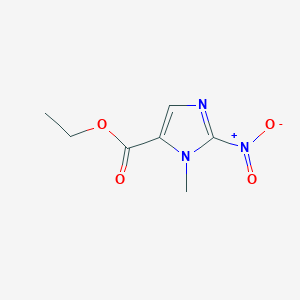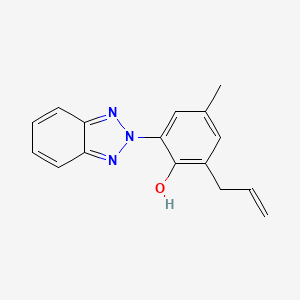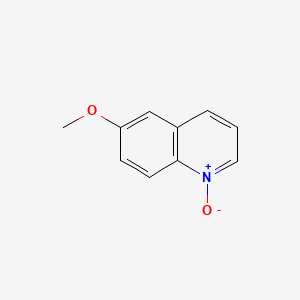
6-Methoxyquinoline N-oxide
Overview
Description
6-Methoxyquinoline N-oxide is an organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, where a methoxy group is attached to the sixth position and an N-oxide group is attached to the nitrogen atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxyquinoline N-oxide can be synthesized through the oxidation of 6-methoxyquinoline. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient oxidizing agents and optimized reaction conditions to increase yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyquinoline N-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline compound.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: 6-Methoxyquinoline.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
6-Methoxyquinoline N-oxide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline N-oxide involves its ability to interact with cellular components and induce oxidative stress. This compound can generate reactive oxygen species, leading to oxidative damage to cellular structures such as DNA, proteins, and lipids. The oxidative stress can trigger cell cycle arrest and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Quinoline N-oxide
- Isoquinoline N-oxide
- Pyridine N-oxide
Uniqueness
6-Methoxyquinoline N-oxide is unique due to the presence of both the methoxy group and the N-oxide group, which confer distinct chemical properties and reactivity. Compared to other quinoline derivatives, it exhibits different biological activities and has specific applications in scientific research.
Properties
IUPAC Name |
6-methoxy-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEGRKPOJXNZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291678 | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-13-9 | |
| Record name | 6-Methoxyquinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxyquinoline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of 6-Methoxyquinoline N-oxide dihydrate?
A: The crystal structure of this compound dihydrate (C10H9NO2·2H2O) exhibits fascinating two-dimensional water networks. These networks manifest as unusual water channels and two sets of intersecting perpendicular columns formed by water molecules. Notably, the oxygen atom of the N-oxide group actively participates in one of the channels, bridging water molecules. This is in contrast to the other channel, which is formed solely by water molecules. []
Q2: How is the molecular packing of this compound dihydrate confirmed and compared to other similar compounds?
A: Hirshfeld surface analysis is employed to confirm the intricate molecular packing observed in this compound dihydrate. This technique allows for a detailed examination of intermolecular interactions. Further insights are gained by comparing the Hirshfeld surface analysis results with data from other related isoquinoline systems, providing a broader structural context. []
Q3: What computational chemistry methods have been used to study this compound?
A: Theoretical studies of this compound commonly utilize Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. These methods provide valuable information on bond lengths, angles, and electronic properties, complementing experimental findings. []
Q4: Has this compound been used in the formation of adducts with metal complexes?
A: Yes, this compound has been successfully used as a ligand (L) in the synthesis of Dimethyltin(IV)dichloride adducts with the general formula Me2SnCl2L2. The characterization of these adducts relies on techniques such as 1H, 13C, 119Sn NMR, and Mossbauer spectroscopy. These studies provide insights into the coordination chemistry of this compound and its interaction with metal centers. []
Q5: Are there examples of co-crystals involving this compound, and what intermolecular interactions are observed?
A: Yes, a co-crystal of this compound with hydroquinone (2:1 ratio) has been reported. The crystal structure reveals a key O—H⋯O hydrogen bond between the N-oxide group of this compound and the hydroxyl group of hydroquinone, with a donor–acceptor distance of 2.6118 (18) A. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the co-crystal. This structure demonstrates the potential of this compound to engage in supramolecular assemblies via hydrogen bonding. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

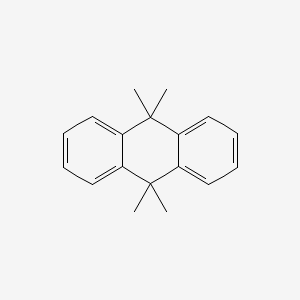
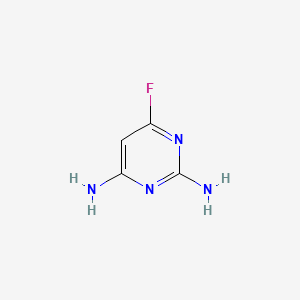
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
